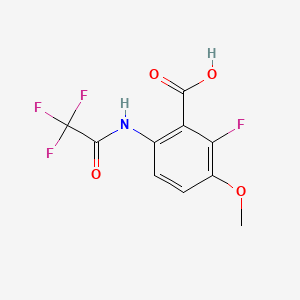![molecular formula C39H40NO2PS B14019593 [S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a variety of functional groups, including phosphanyl, xanthene, and sulfinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. The reaction conditions often require the use of palladium or nickel catalysts, along with appropriate ligands and bases to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to reduce costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfinamide group yields amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the reactivity and selectivity of the catalysts .
Biology and Medicine
Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs and diagnostic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its functional groups allow for easy modification and incorporation into various material matrices .
Wirkmechanismus
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal centers. This coordination can activate the metal center, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(p-tolyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(m-tolyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide lies in its specific arrangement of functional groups, which provides distinct reactivity and selectivity in catalytic reactions. Compared to its similar compounds, the ortho-tolyl group in this compound may offer different steric and electronic properties, influencing its behavior in various applications .
Eigenschaften
Molekularformel |
C39H40NO2PS |
|---|---|
Molekulargewicht |
617.8 g/mol |
IUPAC-Name |
(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO2PS/c1-27-17-13-14-22-30(27)35(40-44(41)38(2,3)4)31-23-15-24-32-36(31)42-37-33(39(32,5)6)25-16-26-34(37)43(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26,35,40H,1-6H3/t35-,44+/m0/s1 |
InChI-Schlüssel |
QJYMSQMBMNSAOT-PSLXYLBZSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
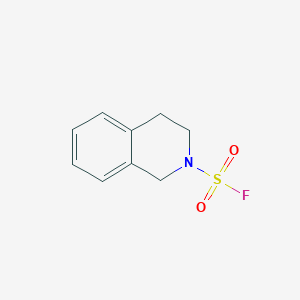
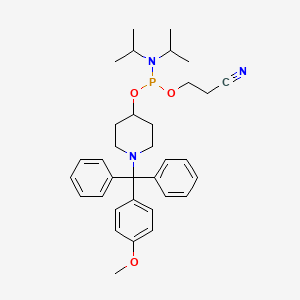
![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)

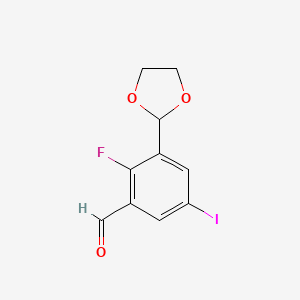


![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)

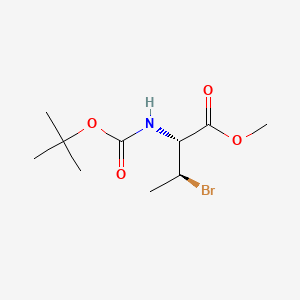
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
